
2,4-Dimethoxy-1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and three nitro groups. This compound is part of the broader class of nitrobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-1,3,5-trinitrobenzene typically involves the nitration of 2,4-dimethoxybenzene. The process includes the following steps:
Nitration Reaction: 2,4-dimethoxybenzene is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 5 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial nitrating units to handle larger quantities of reactants.
Continuous Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Reduction Products: 2,4-Diamino-1,3,5-trinitrobenzene.
Substitution Products: Compounds where the methoxy groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution but with a methyl group instead of methoxy groups.
1,3,5-Trinitrobenzene: Another nitrobenzene derivative with three nitro groups but without methoxy groups.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and a hydroxyl group instead of methoxy groups.
Uniqueness: 2,4-Dimethoxy-1,3,5-trinitrobenzene is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups provide additional sites for chemical modification and interactions, distinguishing it from other nitrobenzene derivatives.
Eigenschaften
CAS-Nummer |
1150-40-9 |
|---|---|
Molekularformel |
C8H7N3O8 |
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
2,4-dimethoxy-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O8/c1-18-7-4(9(12)13)3-5(10(14)15)8(19-2)6(7)11(16)17/h3H,1-2H3 |
InChI-Schlüssel |
WCMIMEQWHNFVQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


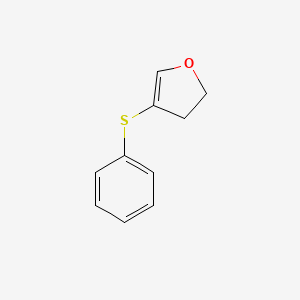

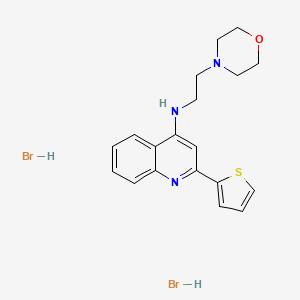
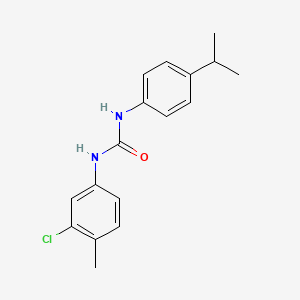
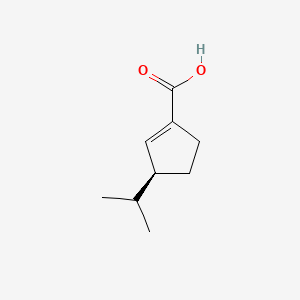



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
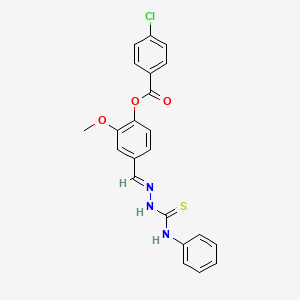
![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
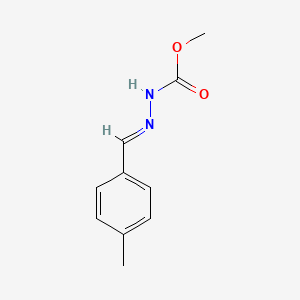
methanone](/img/structure/B11941647.png)

